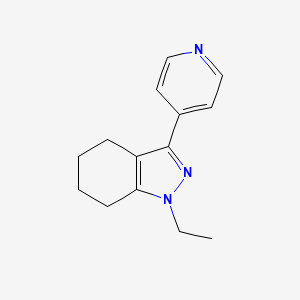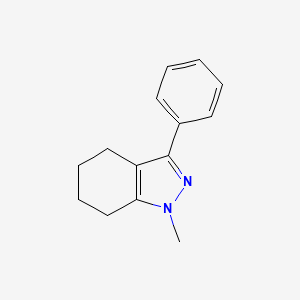
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
Overview
Description
2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile, also known as 2-THIA, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. This compound has been shown to display a variety of biological activities, including anti-inflammatory and anti-oxidant properties. In addition, this compound has been used as a reagent in organic synthesis, as well as a building block for the synthesis of many other compounds.
Scientific Research Applications
Medicinal Chemistry: Anticancer and Antimicrobial Properties
Thiophene derivatives, which form the core structure of the compound , are known for their wide range of therapeutic properties. They have been reported to exhibit anticancer and antimicrobial activities . The incorporation of the thiophene moiety into drug molecules can enhance their efficacy and specificity towards cancer cells and bacterial strains.
Material Science: Corrosion Inhibition
In the realm of industrial chemistry and material science, thiophene and its derivatives serve as effective corrosion inhibitors . The compound’s ability to form a protective layer on metal surfaces makes it valuable for extending the life of various materials exposed to corrosive environments.
Organic Semiconductors
The thiophene unit within the compound contributes significantly to the advancement of organic semiconductors . Its high π-electron density and planar structure facilitate efficient charge transport, making it suitable for use in electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules play a prominent role in the fabrication of OFETs . Their strong electron-donating ability and stable conjugated systems allow for improved hole-transport properties, which are crucial for the performance of OFETs.
Organic Light-Emitting Diodes (OLEDs)
The compound’s thiophene core is instrumental in the development of OLEDs . The electron-rich nature of thiophene allows for the creation of materials that can emit light efficiently, which is a key characteristic for OLED applications.
Chemosensors
Thiophene derivatives have been evaluated as chemosensors due to their sensitivity to various cations with environmental and biomedical relevance . The compound’s structure could potentially be tailored to detect specific ions or molecules, making it useful for diagnostic and monitoring purposes.
Mechanism of Action
Target of Action
It is known that both thiophene and indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological effects, making them potential targets for this compound.
Mode of Action
Thiophene and indole derivatives are known to interact with their targets, leading to a variety of biological effects . The interaction usually involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Compounds containing thiophene and indole structures are known to influence a variety of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s physical and chemical properties, such as its density, melting point, boiling point, and flash point, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that thiophene and indole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
properties
IUPAC Name |
2-(3-thiophen-2-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-7-8-16-11-5-2-1-4-10(11)13(15-16)12-6-3-9-17-12/h3,6,9H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZURZLCKFXPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC#N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)
![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)
![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479820.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)
![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)

![1-Methyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479829.png)